5β-Dihydro Progesterone-d8
Description
Properties
Molecular Formula |
C₂₁H₂₄D₈O₂ |
|---|---|
Molecular Weight |
324.53 |
Synonyms |
5β-Pregnane-3,20-dione-d8; 5β-Pregnan-3,20-dione-d8; NSC 82868-d8; U 241-d8; |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacological Applications
5β-DHP-d8 has been investigated for its effects on the central nervous system, particularly its interactions with neurotransmitter systems.
- GABA Receptor Modulation : 5β-DHP acts as a positive allosteric modulator of the GABA_A receptor, which is crucial for mediating inhibitory neurotransmission in the brain. This modulation can lead to anxiolytic and anesthetic effects, making it a candidate for therapeutic use in anxiety disorders and sedation protocols .
- Neuroactive Steroid : As a neuroactive steroid, 5β-DHP-d8 influences neuronal excitability and has potential implications in treating conditions such as depression and schizophrenia by modulating synaptic transmission .
Reproductive Health Applications
The compound has demonstrated various effects on reproductive physiology, particularly concerning uterine contractility and pregnancy maintenance.
- Tocolytic Effects : 5β-DHP-d8 has been shown to inhibit oxytocin-mediated contractions in uterine smooth muscle strips, suggesting its potential as a tocolytic agent to prevent preterm labor . This application is particularly relevant in obstetrics for managing premature contractions.
- Pregnancy Maintenance : While its affinity for the progesterone receptor is low, studies indicate that 5β-DHP may play a role in maintaining pregnancy through mechanisms that are yet to be fully elucidated. Its antagonistic action on the oxytocin receptor could be one pathway through which it exerts these effects .
Research Tool in Steroid Biochemistry
5β-DHP-d8 serves as an important tool in biochemical research for understanding steroid metabolism and the enzymatic pathways involved in steroidogenesis.
- Enzyme Activity Studies : The compound can be used to study the activity of enzymes such as 5β-reductase, which converts progesterone into 5β-DHP. Understanding this conversion is crucial for elucidating the metabolic pathways of steroids and their physiological roles .
- Steroidomics : In studies examining steroid profiles in various conditions (e.g., mental health disorders), deuterated steroids like 5β-DHP-d8 can provide insights into metabolic alterations by serving as tracers in mass spectrometry analyses .
Clinical Implications
The therapeutic implications of 5β-DHP-d8 extend into clinical settings, particularly regarding hormone replacement therapies and reproductive health treatments.
- Hormonal Therapies : Given its low progestogenic activity compared to other progesterone derivatives, 5β-DHP-d8 may be explored as an alternative or adjunct therapy in hormone replacement regimens for menopausal women or those with luteal phase deficiencies .
- Potential Side Effect Profile : Understanding the pharmacodynamics of 5β-DHP-d8 could lead to safer alternatives with fewer side effects compared to traditional hormonal therapies that often carry risks of thromboembolic events or other complications .
Comparison with Similar Compounds
Progesterone (C21H30O2; CAS 57-83-0)
- Structural Similarity: 5β-Dihydroprogesterone shares a 2D similarity score of ≥0.722 with progesterone, explaining its cross-reactivity in progesterone immunoassays (e.g., Roche assays) .
- Instead, it serves as a precursor to neuroactive steroids like allopregnanolone (a GABA-A receptor modulator) via further reduction to 3α,5β-tetrahydroprogesterone .
- Analytical Utility: The deuterated form (5β-Dihydro Progesterone-d8) is essential for distinguishing endogenous progesterone metabolites from exogenous sources in pharmacokinetic studies .
5α-Dihydroprogesterone (CAS 566-65-4)
- Isomeric Distinction : The 5α-isomer differs in the stereochemistry at C5, leading to divergent biological activity. While 5β-dihydroprogesterone is primarily a neurosteroid precursor, 5α-dihydroprogesterone is metabolized to 5α-pregnanedione , which has weaker binding to glucocorticoid receptors .
- Metabolic Pathways : 5α-reduction is catalyzed by SRD5A1/2 , whereas 5β-reduction involves hepatic enzymes like AKR1D1. These pathways influence their roles in parturition and steroid homeostasis .
Dihydrotestosterone (DHT; C19H30O2; CAS 521-18-6)
Medroxyprogesterone Acetate Derivatives
- Pharmaceutical Context : Compounds like (5β)-4,5-Dihydro Medroxy Progesterone 17-Acetate (CAS 69688-15-9) are impurities in synthetic progestins. Unlike this compound, these derivatives are modified with acetyl and methyl groups for enhanced pharmacokinetics .
- Analytical Role : Isotope-labeled analogs (e.g., 6-epi-Medroxy Progesterone-d3) are used similarly to this compound for impurity profiling but differ in their parent APIs and metabolic stability .
Isotope-Labeled Steroids
- 6-epi-Medroxy Progesterone-d3 17-Acetate (CAS 2242-65-1): Shares applications as a reference standard but is specific to medroxyprogesterone acetate impurity studies. Its deuterium labeling (3 positions vs. 8 in this compound) affects isotopic resolution in MS workflows .
Data Table: Key Comparative Metrics
Research Findings and Implications
- Cross-Reactivity: 5β-Dihydroprogesterone’s structural similarity to progesterone (2D score ≥0.722) necessitates careful assay design to avoid false positives in clinical diagnostics .
- Parturition Link : Levels of 5β-dihydroprogesterone decline during human labor, suggesting its role in maintaining pregnancy .
- Neuroactive Potential: Unlike 5α-isomers, 5β-reduced metabolites like allopregnanolone derived from 5β-dihydroprogesterone exhibit anxiolytic and anticonvulsant properties .
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing 5β-Dihydro Progesterone-d8?
Answer:
Synthesis typically involves deuteration at specific positions (e.g., 2,2,4,4,17α,21,21,21) using isotope-labeled precursors under controlled catalytic conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and -NMR) to confirm deuteration sites and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and isotopic distribution. For example, the unlabeled compound (CAS 128-23-4) and its deuterated analog (CAS 2483832-10-4) should exhibit distinct isotopic patterns in HRMS spectra .
Basic: Which analytical methods are most reliable for quantifying this compound in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for high specificity and sensitivity. Method validation must include matrix effects assessment (e.g., plasma, urine) and recovery rates. For instance, monitoring metabolites like dihydro derivatives (e.g., 3- or 4-CMC metabolites) in urine can improve detection accuracy, as blood samples alone may yield false negatives due to rapid metabolism .
Basic: What are the stability conditions for this compound in storage and experimental settings?
Answer:
Store the compound at -20°C in inert, airtight containers to prevent degradation. Stability studies should assess photolytic, thermal, and oxidative susceptibility. Accelerated stability testing under varying pH and temperature conditions (e.g., 25°C, 40°C) can model shelf-life. Purity checks via HPLC-UV or LC-MS are essential before use in assays .
Advanced: How can researchers design a pharmacokinetic study to resolve contradictions in this compound’s bioavailability across species?
Answer:
Use a crossover design with controlled variables (e.g., dose, administration route) and species-specific metabolic profiling. Incorporate isotopic tracing (-labeling) to track metabolite pathways. Address interspecies variability by comparing hepatic microsomal activity and plasma protein binding rates. For example, human vs. rodent models may show divergent CYP450-mediated metabolism, necessitating adjusted dosing regimens .
Advanced: What methodological strategies optimize detection of this compound in complex biological samples with low abundance?
Answer:
Enhance sensitivity via solid-phase extraction (SPE) for sample cleanup and chemical derivatization (e.g., Girard’s reagent T for ketosteroids) to improve ionization efficiency in MS. Parallel reaction monitoring (PRM) or data-independent acquisition (DIA) modes in LC-MS/MS can capture low-abundance analytes. Validate with spike-recovery experiments in target matrices (e.g., amniotic fluid, placental tissue) .
Advanced: How should researchers address conflicting data on this compound’s role in preterm labor pathways?
Answer:
Conduct mechanistic studies using dual endpoints: (1) receptor binding assays (e.g., progesterone receptor isoforms A/B) and (2) functional genomics (CRISPR knockdown of target genes like NF-κB). Compare results across in vitro (e.g., trophoblast cells) and in vivo models (e.g., murine preterm labor models). Meta-analyses of clinical trials (e.g., 17α-hydroxyprogesterone caproate studies) can contextualize discrepancies .
Advanced: What validation criteria are critical for ensuring reproducibility in receptor interaction studies involving this compound?
Answer:
Adopt orthogonal validation:
- Binding assays : Surface plasmon resonance (SPR) and radioligand binding with -labeled analogs.
- Functional assays : Luciferase reporter systems for transcriptional activity.
- Structural analysis : X-ray crystallography or cryo-EM to confirm ligand-receptor docking.
Report raw data (e.g., , IC) with error margins and adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Advanced: How can researchers mitigate batch-to-batch variability in deuterated progesterone analogs during large-scale studies?
Answer:
Implement quality control (QC) protocols:
- Isotopic purity : Validate via -NMR and isotope ratio mass spectrometry (IRMS).
- Chromatographic consistency : Use retention time alignment and peak area normalization across batches.
- Reference standards : Cross-calibrate with certified materials (e.g., USP or EDQM standards) .
Advanced: What statistical approaches resolve multicollinearity in multivariate analyses of this compound’s metabolic effects?
Answer:
Apply principal component analysis (PCA) or partial least squares regression (PLSR) to reduce dimensionality. Use ridge regression or LASSO for variable selection. Validate models via bootstrapping or k-fold cross-validation. Transparently report variance inflation factors (VIFs) and adjusted values .
Advanced: How to design a longitudinal study evaluating this compound’s epigenetic impacts in developmental models?
Answer:
Use a time-course design with staggered exposure periods. Integrate multi-omics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
